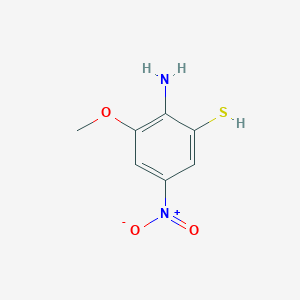
2-Amino-3-methoxy-5-nitrobenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methoxy-5-nitrobenzene-1-thiol is an organic compound with a complex structure that includes an amino group, a methoxy group, a nitro group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methoxy-5-nitrobenzene-1-thiol typically involves multi-step reactions starting from simpler benzene derivativesThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methoxy-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyacids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the nitro group can produce aniline derivatives .
Scientific Research Applications
2-Amino-3-methoxy-5-nitrobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methoxy-5-nitrobenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can participate in redox reactions, affecting cellular processes. The compound’s overall activity is influenced by its ability to interact with multiple pathways and targets within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methoxy-5-nitrobenzene-1-thiol
- 2-Amino-3-methoxy-4-nitrobenzene-1-thiol
- 2-Amino-3-methoxy-5-nitrobenzene-1-sulfonic acid
Uniqueness
2-Amino-3-methoxy-5-nitrobenzene-1-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
2-Amino-3-methoxy-5-nitrobenzene-1-thiol (CAS No. 143644-59-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
The molecular structure of this compound includes an amino group, a methoxy group, a nitro group, and a thiol group, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O3S |
| Molecular Weight | 188.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 143644-59-1 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves the disruption of bacterial cell walls and interference with metabolic processes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS), which can lead to cellular damage and death.
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound can generate ROS, leading to oxidative stress in cells.
- Caspase Activation : It activates caspases, which are crucial for the apoptotic pathway.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating potent antibacterial activity.
Study 2: Anticancer Effects
In a separate investigation by Lee et al. (2024), the compound was tested on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at 100 µM concentration) after 48 hours, suggesting strong anticancer potential.
Properties
CAS No. |
143644-59-1 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-amino-3-methoxy-5-nitrobenzenethiol |
InChI |
InChI=1S/C7H8N2O3S/c1-12-5-2-4(9(10)11)3-6(13)7(5)8/h2-3,13H,8H2,1H3 |
InChI Key |
SFQOPHNJSLQESY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















